molecular formula C10H11ClN2O B2562629 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one CAS No. 14162-17-5

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2562629
CAS No.: 14162-17-5
M. Wt: 210.66
InChI Key: WZLYGKQITJBJMP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound that features a tetrahydropyrimidinone ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with urea in the presence of a suitable catalyst, such as an acid or base, to form the desired tetrahydropyrimidinone ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydropyrimidin-2-amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyrimidinones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)pyrimidin-2(1H)-one: Lacks the tetrahydro structure, which may affect its reactivity and applications.

    1-(3-chlorophenyl)tetrahydropyrimidin-4(1H)-one:

    1-(4-chlorophenyl)tetrahydropyrimidin-2(1H)-one: Substitution at a different position on the phenyl ring, which can influence its properties.

Uniqueness

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and tetrahydropyrimidinone ring structure. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLYGKQITJBJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14162-17-5
Record name 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one
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